benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
Benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazole-based ligands. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine typically involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with the appropriate primary amine . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can activate the metal center, enhancing its catalytic properties. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use .
Comparison with Similar Compounds
Benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine can be compared with other pyrazole-based ligands, such as:
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: This compound also forms complexes with metal ions and is used in catalysis.
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative used as a building block in organic synthesis.
The uniqueness of this compound lies in its specific structural features that allow for versatile coordination with metal ions, making it suitable for a wide range of applications .
Biological Activity
Benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the molecular formula C13H18N3. Its structure features a benzyl group attached to a pyrazole moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
7d | MDA-MB-231 | 1.0 | Apoptosis induction, caspase activation |
10c | HepG2 | 2.5 | Cell cycle arrest |
25 | Raji | 25.2 | Cytotoxicity via CDK2 inhibition |
These findings suggest that this compound may share similar properties, potentially acting as a microtubule-destabilizing agent or inducing apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Studies indicate that pyrazole derivatives can exhibit significant antibacterial and antifungal properties, making them candidates for further development in treating infectious diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:
- Synthesis and Evaluation : Research has demonstrated that modifications to the pyrazole ring can enhance biological activity. For example, compounds with specific substituents showed improved potency against cancer cell lines compared to their unsubstituted counterparts .
- In Vivo Studies : In vivo evaluations have indicated that certain pyrazole derivatives can inhibit tumor growth in animal models. These studies are crucial for understanding the therapeutic potential and safety profiles of such compounds before clinical trials .
- Molecular Modeling : Computational studies have provided insights into the binding interactions between pyrazole derivatives and their molecular targets, aiding in the design of more potent analogs .
Properties
Molecular Formula |
C15H22ClN3 |
---|---|
Molecular Weight |
279.81 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)pyrazol-3-yl]methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H21N3.ClH/c1-13(2)12-18-9-8-15(17-18)11-16-10-14-6-4-3-5-7-14;/h3-9,13,16H,10-12H2,1-2H3;1H |
InChI Key |
ARABMPBFNJSEEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC(=N1)CNCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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